Scaffold-Class Differentiation: Benzothiopyranone (Thiochromenone) Versus Benzothiazinone Core in Anti-Tubercular Drug Discovery
In a published scaffold-morphing study, three heterocyclic series—benzoxazinones, benzothiopyranones (thiochromenones), and benzopyranones—were designed and synthesized from the benzothiazinone template targeting DprE1. The benzothiopyranone series, to which 2-(methylthio)-8-nitro-6-(trifluoromethyl)-4H-thiochromen-4-one belongs, exhibited excellent antimycobacterial activity and low cytotoxicity, with the lead benzothiopyranone compound 6b achieving potent DprE1 inhibitory activity [1]. This demonstrates that the benzothiopyranone scaffold is not a generic substitute for the benzothiazinone core but represents a deliberate structural optimization yielding distinct biological outcomes.
| Evidence Dimension | Antimycobacterial potency and cytotoxicity profile |
|---|---|
| Target Compound Data | Benzothiopyranone (thiochromenone) series: excellent antimycobacterial activity with low cytotoxicity; lead compound 6b identified [1] |
| Comparator Or Baseline | Benzothiazinone series (BTZ043-class): established DprE1 inhibitory scaffold; benzoxazinone and benzopyranone series also evaluated [1] |
| Quantified Difference | Qualitative superiority of benzothiopyranone series over benzoxazinone and benzopyranone series in combined activity–cytotoxicity assessment; specific MIC and IC₅₀ values for the exact target compound not reported in the public domain [1] |
| Conditions | In vitro antimycobacterial assay (M. tuberculosis) and cytotoxicity evaluation; DprE1 enzymatic assay [1] |
Why This Matters
Procurement of the thiochromenone scaffold rather than a benzothiazinone analog is essential for research programs continuing the scaffold-morphing trajectory that identified the benzothiopyranone series as the superior anti-tubercular phenotype in this chemical space.
- [1] Li, P.; Wang, B.; Zhang, X.; Batt, S. M.; Besra, G. S.; Zhang, T.; Ma, C.; Zhang, D.; Lin, Z.; Li, G.; Huang, H.; Lu, Y. Identification of novel benzothiopyranone compounds against Mycobacterium tuberculosis through scaffold morphing from benzothiazinones. European Journal of Medicinal Chemistry, 2018, 160, 157–170. DOI: 10.1016/j.ejmech.2018.09.042. View Source
